molecular formula C12H15ClN2O6S B13359000 (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride

(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride

Cat. No.: B13359000
M. Wt: 350.78 g/mol
InChI Key: MPNDSTZWJABKHQ-JLMZJVTKSA-N
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Description

This compound (CAS: 1551078-43-3 ) is a chiral amino acid derivative featuring a nitro-substituted benzo[d][1,3]dioxolane moiety linked via an ethylthio group to a propanoic acid backbone.

Properties

Molecular Formula

C12H15ClN2O6S

Molecular Weight

350.78 g/mol

IUPAC Name

(2R)-2-amino-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]propanoic acid;hydrochloride

InChI

InChI=1S/C12H14N2O6S.ClH/c1-6(21-4-8(13)12(15)16)7-2-10-11(20-5-19-10)3-9(7)14(17)18;/h2-3,6,8H,4-5,13H2,1H3,(H,15,16);1H/t6?,8-;/m0./s1

InChI Key

MPNDSTZWJABKHQ-JLMZJVTKSA-N

Isomeric SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Nitrobenzodioxole Moiety: This step involves nitration of a benzodioxole precursor under controlled conditions.

    Thioether Formation: The nitrobenzodioxole intermediate is then reacted with an appropriate thiol compound to form the thioether linkage.

    Amino Acid Coupling: The thioether intermediate is coupled with an amino acid derivative under peptide coupling conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The nitrobenzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine).

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, halogenated derivatives.

Scientific Research Applications

It appears you're asking for information on the applications of the chemical compound "(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride." Based on the search results, here's what can be gathered:

Basic Information

  • (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid This compound features a structure including an amino group, a nitrobenzo[d][1,3]dioxol moiety, and a thioether linkage.
  • IUPAC Name The IUPAC name is (2R)-2-amino-3-[[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]methylsulfanyl]propanoic acid .
  • Molecular Weight The molecular weight is 387.37 g/mol . For the hydrochloride form, the molecular weight is 350.78 .
  • Storage It should be stored in an inert atmosphere at 2-8°C . Keep it in a dark place and sealed in a dry environment .

Potential Applications

The search results suggest the compound is an interesting subject for research in chemistry, biology, and medicine. The specific combination of functional groups confers distinct chemical and biological properties, making it a versatile compound for various applications.

Synthesis

The synthesis of (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid typically involves multiple steps, starting from commercially available precursors:

  • Formation of the nitrobenzo[d][1,3]dioxol moiety can be achieved through nitration of benzo[d][1,3]dioxole using a mixture of nitric acid and sulfuric acid.
  • Introduction of the ethoxycarbonyl group involves the reaction of the nitrobenzo[d][1,3]dioxol with ethyl chloroformate in the presence of a base such as triethylamine.
  • Amino group protection: The amino group is protected using a suitable protecting group like tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride involves its interaction with specific molecular targets. The nitrobenzodioxole moiety may interact with enzymes or receptors, while the thioether linkage could facilitate binding to other biomolecules. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the benzo[d][1,3]dioxolane ring, thioether substituents, or amino acid backbones:

Compound Name & CAS Number Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications
Target Compound (1551078-43-3) ~350–400 (estimated) 6-nitrobenzo[d][1,3]dioxol-5-yl, ethylthio group Likely enhanced electronic effects; research use
(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (77141-01-6) 245.66 Unsubstituted benzo[d][1,3]dioxolane Simpler structure; used in peptide synthesis
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (2641915-74-2) ~280–300 (estimated) 2,2-difluorobenzo[d][1,3]dioxolane Increased lipophilicity; potential CNS activity
VU0090157 (cyclopentyl-...-6-nitrobenzo[d][1,3]dioxol-5-yl-...) N/A Nitrobenzo[d][1,3]dioxolane in a pyrimidine scaffold Demonstrated bioactivity in kinase inhibition
Fmoc-L-Cys(MDNPE)-OH (C27H24N2O8S) 536.56 Nitrobenzo[d][1,3]dioxolane in a cysteine derivative Peptide synthesis; fluorogenic applications

Physicochemical and Pharmacological Differences

  • Electronic Effects : The nitro group in the target compound and VU0090157 increases electron-withdrawing character compared to unsubstituted or difluoro analogs . This may enhance binding to electron-rich targets (e.g., enzymes or receptors).
  • Lipophilicity: The ethylthio group in the target compound likely raises logP compared to methylthio derivatives (e.g., ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride, CAS 2137099-14-8 ), affecting membrane permeability.

Biological Activity

(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride, with CAS number 1551078-43-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄N₂O₆S
  • Molecular Weight : 314.32 g/mol
  • CAS Number : 1551078-43-3

Enzyme Inhibition

One of the primary areas of research regarding this compound involves its role as an inhibitor of aminopeptidase N (APN/CD13). This enzyme is implicated in various physiological processes including tumor growth and angiogenesis. Studies have shown that derivatives of amino acids similar to (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid can exhibit moderate to potent inhibition against APN in various models, including those using Sus scrofa (pigs) as a biological system .

CompoundOrganismActivity
(2R,3S)-2-amino-3-hydroxy-N-(4-hydroxyphenethyl)-3-(4-nitrophenyl)propanamideSus scrofaModerate APN inhibition
(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acidVariousPotential APN inhibitor

The mechanism by which (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid exerts its biological effects may involve the formation of stable acyl-enzyme intermediates. This is particularly relevant in protease and hydrolase activity where the compound can be incorporated into proteins, leading to the capture of transient enzyme-substrate complexes for further study .

Study on Protease Inhibition

In a study published in Nature Communications, researchers utilized this compound to create mechanism-based traps for proteases. The incorporation of (2R)-2-Amino-3-thio-propanoic acid into recombinant proteins allowed for the observation of enzyme-substrate interactions in live cells. The results demonstrated that over 60% of the protease was modified effectively using this approach, indicating its potential utility in studying enzyme mechanisms .

Q & A

Q. Challenges :

  • Racemization risk during coupling (mitigated by low-temperature reactions and short reaction times) .
  • Nitro group instability under reducing conditions; avoid catalytic hydrogenation unless using selective catalysts (e.g., Pd/C with H₂ at 1 atm) .

Basic: How should researchers purify and characterize this compound?

Q. Purification :

  • Crystallization : Use ethanol/water mixtures (70:30 v/v) for high-purity crystals.
  • Column Chromatography : Silica gel (200–300 mesh) with gradient elution (chloroform:methanol 9:1 to 4:1) resolves polar impurities .

Q. Characterization :

  • 1H/13C NMR : Confirm stereochemistry and nitro/thioether group integration (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to nitro) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/0.1% formic acid) with ESI-MS to verify molecular ion [M+H]+ and assess purity (>95%) .

Advanced: How can stereochemical integrity be validated during synthesis?

Q. Methods :

  • Chiral HPLC : Compare retention times against (2S)-enantiomer standards (e.g., Chiralpak IC-3 column, isocratic elution with hexane:isopropanol 85:15) .
  • Circular Dichroism (CD) : Detect Cotton effects at 220–250 nm to confirm (2R) configuration .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (slow evaporation from DMSO/water) .

Q. Experimental Design :

  • pH Stability Study : Prepare solutions in buffers (pH 1–10), incubate at 25°C/40°C, and monitor degradation via HPLC at 0, 24, 48 h. The compound is most stable at pH 4–6 (citrate buffer), with <5% degradation over 48 h .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy shows rapid nitro group decomposition under UV light (λ > 300 nm) .

Q. Recommendations :

  • Use lyophilized powder stored at -20°C under nitrogen.
  • Prepare fresh solutions in degassed, pH 5 buffer for biological assays .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Q. Methodology :

Analog Synthesis : Modify the nitrobenzo[d][1,3]dioxol or thioether moiety (e.g., replace nitro with cyano or methyl groups) .

In Vitro Assays :

  • Enzyme Inhibition : Test against cysteine proteases (e.g., caspase-3) using fluorogenic substrates (Km adjusted for thioether binding).
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in HEK293 cells via scintillation counting .

Q. Data Interpretation :

  • Nitro groups enhance electrophilic reactivity but reduce solubility; cyano analogs show improved logP (2.1 vs. 1.5) but lower enzyme affinity .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Case Study :

  • Conflict : Compound X shows IC₅₀ = 10 µM in Study A (cancer cells) but no activity in Study B (same cell line).
  • Analysis :
    • Assay Conditions : Compare buffer pH (Study A used pH 6.0 vs. Study B at pH 7.4), affecting ionization and cell permeability .
    • Metabolic Stability : Pre-incubate compound with liver microsomes; rapid degradation in Study B (t₁/₂ = 15 min) explains false negatives .

Resolution : Standardize protocols (pH 6.5, 37°C, 5% CO₂) and include stability controls in future assays .

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